Methanesulfonyl fluoride

Description

This compound has been used in trials studying the treatment of Safety.

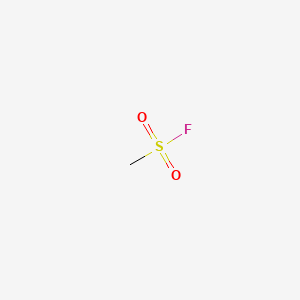

Structure

3D Structure

Properties

IUPAC Name |

methanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3FO2S/c1-5(2,3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWQLFOXPQZGPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3FO2S | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060329 | |

| Record name | Methanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methanesulfonyl fluoride is a liquid. (EPA, 1998), Liquid; [CAMEO] Colorless liquid with a pungent odor; [MSDSonline] | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanesulfonyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

255 °F at 760 mmHg (EPA, 1998), 123.5 °C | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.00X10+4 mg/L at 20 °C | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.368 g/cu cm at 20 °C | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10.9 [mmHg], 10.9 mm Hg at 20 °C | |

| Record name | Methanesulfonyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

558-25-8 | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonyl Fluoride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13058 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methanesulfonyl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H250YYY0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Methanesulfonyl Fluoride: A Comprehensive Technical Guide for Researchers

CAS Number: 558-25-8

This technical guide provides an in-depth overview of methanesulfonyl fluoride (MSF), a pivotal compound in neuropharmacological research and a versatile reagent in chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and its role as a potent acetylcholinesterase inhibitor.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1][2] It is a corrosive and highly toxic compound that reacts with water.[1][3] Below is a summary of its key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 558-25-8 | [1][3][4][5] |

| Molecular Formula | CH₃FO₂S | [3][4][5] |

| Molecular Weight | 98.10 g/mol | [3][4][5] |

| Boiling Point | 123-124 °C at 760 mmHg | [1][4] |

| Density | 1.427 g/mL at 25 °C | [1][4] |

| Solubility in Water | Reacts | [1] |

| Refractive Index | 1.360 | [1] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Odor | Pungent | [1] |

Synthesis and Purification

This compound is typically synthesized from methanesulfonyl chloride through a nucleophilic substitution reaction with a fluoride salt.

Experimental Protocol: Synthesis from Methanesulfonyl Chloride

This protocol is adapted from established synthetic methods.[1][6]

Materials:

-

Methanesulfonyl chloride (CH₃SO₂Cl)

-

Potassium fluoride (KF)

-

Water (H₂O)

-

3000 mL tank-type stirred chemical reactor with a stirring device and a heat exchange device

Procedure:

-

In a 3000 mL tank-type stirred chemical reactor, add 1125.0 g of potassium fluoride and 2000 mL of water.

-

Under stirring and with heat exchange to control the temperature, slowly add 1851.9 g of methanesulfonyl chloride dropwise.

-

Maintain the reaction temperature between 10°C and 60°C by controlling the rate of addition and the heat exchange.

-

After the addition of methanesulfonyl chloride is complete, continue stirring for an additional 15 minutes.

-

The resulting mixture contains the crude product, this compound, and the by-product, potassium chloride.

Purification

The primary method for purifying this compound is distillation.[7] Steam distillation can also be employed to isolate the product from the reaction mixture.[1]

Purification by Distillation:

-

Apparatus: Standard distillation apparatus.

-

Procedure: The crude reaction mixture is subjected to distillation. This compound, with a boiling point of 123-124 °C at atmospheric pressure, is collected.[1][4] For heat-sensitive reactions or to lower the boiling point, vacuum distillation can be utilized.

-

Work-up: After distillation, the collected this compound can be washed with water (if phase separation is feasible and the compound's reactivity with water is managed) and dried over a suitable drying agent like calcium chloride before a final distillation.[7]

The general workflow for the synthesis and purification of this compound is illustrated below.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound is a potent and irreversible inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][8] This inhibitory action forms the basis of its investigation as a therapeutic agent for Alzheimer's disease, a neurodegenerative disorder characterized by a deficit in cholinergic signaling.[9][10]

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is linked to the loss of cholinergic neurons and the subsequent reduction in acetylcholine levels in the brain.[9][10][11] By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

The interaction between this compound and acetylcholinesterase involves the covalent modification of a serine residue within the active site of the enzyme, leading to its irreversible inactivation.[8]

The following diagram illustrates the cholinergic signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Acetylcholinesterase Activity Assay (Ellman's Method)

The activity of acetylcholinesterase and its inhibition by this compound can be quantified using the colorimetric method developed by Ellman.[12][13][14] This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[14]

Materials:

-

0.1 M Sodium phosphate buffer, pH 8.0

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

-

Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer, keep on ice)

-

This compound (MSF) solution in an appropriate solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure (96-well plate format):

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI solvent (e.g., water).

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL MSF solvent.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL MSF solution at various concentrations.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and MSF/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.[12]

-

Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. To the blank wells, add 10 µL of deionized water. The final volume in each well should be 180 µL.[12]

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[12]

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the rate of the test samples to the rate of the control.

The workflow for the AChE inhibition assay is depicted below.

Safety and Handling

This compound is a highly toxic and corrosive substance.[1][3] It is a poison by ingestion, inhalation, and subcutaneous routes.[3] Contact with moisture can produce highly corrosive and toxic fumes of hydrogen fluoride gas.[3] When heated to decomposition, it emits very toxic fumes of fluorides and sulfur oxides.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant interest due to its potent and irreversible inhibition of acetylcholinesterase, making it a valuable tool in the study of cholinergic signaling and a potential therapeutic agent for Alzheimer's disease. This guide has provided a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and purification, and a thorough explanation of its mechanism of action, including a practical protocol for assessing its inhibitory activity. Researchers and drug development professionals should adhere to strict safety precautions when handling this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 558-25-8 | FM181569 | Biosynth [biosynth.com]

- 5. This compound (CAS 558-25-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. CN101747237A - Method for preparing this compound CH3SO2F by methylsufonyl chloride CH3SO2Cl - Google Patents [patents.google.com]

- 7. This compound | CH3FO2S | CID 11207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Disentangling the formation, mechanism, and evolvement of the covalent this compound acetylcholinesterase adduct: Insights into an aged‐like inactive complex susceptible to reactivation by a combination of nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Methanesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonyl fluoride (MSF) is a sulfonyl fluoride compound that has garnered significant interest in the fields of chemical biology and drug development. Initially investigated as a potential chemical warfare agent simulant, its potent and irreversible inhibitory activity against acetylcholinesterase (AChE) has led to its exploration as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease.[1] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, supplemented with experimental protocols and relevant biological context to support its application in research and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is highly corrosive and toxic. The key physical and chemical properties of MSF are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CH₃FO₂S | [1] |

| Molecular Weight | 98.09 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Pungent | [1] |

| Density | 1.427 g/mL at 25 °C | [1] |

| Boiling Point | 123-124 °C at 760 mmHg | [1] |

| Vapor Pressure | 10.9 mmHg at 20 °C | [2] |

| Water Solubility | Reacts with water | [1] |

| Refractive Index (n_D) | 1.360 | [1] |

| LogP (Octanol-Water Partition Coefficient) | 0.55 | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data/Reference |

| ¹H NMR | Spectrum available from Sigma-Aldrich.[3] |

| ¹³C NMR | Spectrum available from Eastman Organic Chemicals.[3] |

| IR Spectroscopy | Spectrum available in the NIST Chemistry WebBook. |

| Mass Spectrometry | Mass spectrum (electron ionization) available in the NIST Chemistry WebBook.[4] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the halogen exchange reaction of methanesulfonyl chloride with a fluoride salt, such as potassium fluoride or potassium bifluoride.[1]

Experimental Protocol: Synthesis from Methanesulfonyl Chloride

This protocol is based on procedures described in the literature.[1][5]

Materials:

-

Methanesulfonyl chloride (CH₃SO₂Cl)

-

Potassium fluoride (KF) or Potassium bifluoride (KHF₂)

-

Water

-

Distillation apparatus

-

Reaction flask with stirrer and temperature control

Procedure:

-

In a well-ventilated fume hood, charge a reaction flask with methanesulfonyl chloride.

-

Prepare an aqueous solution of potassium fluoride or potassium bifluoride.

-

Slowly add the fluoride solution to the methanesulfonyl chloride with vigorous stirring. The reaction is exothermic and should be cooled to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture to facilitate the completion of the reaction.

-

The product, this compound, is then isolated from the reaction mixture by steam distillation.[1]

-

The distilled product can be further purified by fractional distillation.

Biological Activity and Mechanism of Action

This compound is a potent and irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the nerve impulse.

Acetylcholinesterase Inhibition Signaling Pathway

The inhibition of AChE by MSF leads to an accumulation of acetylcholine in the synapse, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for its investigation in Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.

Experimental Workflows

In Vitro Evaluation of Acetylcholinesterase Inhibitors

The Ellman's assay is a widely used method for quantifying acetylcholinesterase activity and evaluating the potency of its inhibitors.

Experimental Protocol: Ellman's Assay

This protocol is a generalized procedure based on established methods.[2][6]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test inhibitor (e.g., this compound) solution at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor solution (or vehicle for control).

-

Initiate the reaction by adding the AChE enzyme solution to each well.

-

Immediately after adding the enzyme, add the ATCI substrate solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Drug Development Workflow for Alzheimer's Disease

The development of a new drug for Alzheimer's disease, such as one based on an acetylcholinesterase inhibitor like MSF, follows a rigorous, multi-phase clinical trial process.

Safety and Handling

This compound is a highly toxic and corrosive substance.[1] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. Due to its reactivity with water, it should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with its synthesis, biological activity, and relevant experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important compound. The unique properties of MSF, particularly its potent and irreversible inhibition of acetylcholinesterase, continue to make it a subject of significant interest in the pursuit of new therapies for neurodegenerative diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. nj.gov [nj.gov]

- 5. CN101747237A - Method for preparing this compound CH3SO2F by methylsufonyl chloride CH3SO2Cl - Google Patents [patents.google.com]

- 6. broadpharm.com [broadpharm.com]

Methanesulfonyl Fluoride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonyl fluoride (MsF) is a highly reactive organosulfur compound with significant applications in chemical synthesis and drug discovery. It is recognized as a potent, irreversible inhibitor of acetylcholinesterase (AChE), an enzyme critical to the regulation of cholinergic neurotransmission.[1][2] This property has led to its investigation as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.[3][4] Understanding the solubility of MsF in various organic solvents is paramount for its effective use in synthesis, purification, and formulation for biological assays.

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, detailed experimental protocols for solubility determination, and a visualization of its primary mechanism of action as an enzyme inhibitor.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. MsF is a colorless to yellowish liquid that is hygroscopic and corrosive.[2] It is known to react with water.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CH₃FO₂S | [4] |

| Molar Mass | 98.09 g/mol | [2] |

| Appearance | Colorless to yellowish liquid | [2] |

| Density | 1.427 g/mL at 25 °C | [2] |

| Boiling Point | 123-124 °C | [2] |

| Water Solubility | Reacts | [2] |

| Hygroscopicity | Hygroscopic | [2] |

Solubility of this compound in Organic Solvents

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in the literature. However, qualitative solubility can be inferred from its use in various chemical reactions. A Chinese patent mentions that this compound is soluble in ethanol and ether.[5] The synthesis of other sulfonyl fluorides is often carried out in acetonitrile, suggesting that MsF is also likely soluble in this solvent.[6] Given its reactivity and use as an inhibitor in biological systems, it is expected to be soluble in polar aprotic solvents commonly used in such studies.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Formula | Type | Solubility | Notes and Inferences |

| Water | H₂O | Polar Protic | Reacts | [2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Mentioned as a solvent in a patent.[5] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Mentioned as a solvent in a patent.[5] |

| Acetonitrile | CH₃CN | Polar Aprotic | Likely Soluble | Commonly used as a solvent for the synthesis of sulfonyl fluorides.[6] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Likely Soluble | A common solvent for reactions involving salts and nucleophilic substitutions.[7] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Likely Soluble | A universal polar aprotic solvent used for a wide variety of organic transformations.[8][9] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Likely Soluble | A versatile solvent for a wide range of polar and nonpolar compounds. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Likely Soluble | A common solvent in organic synthesis. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This protocol is adapted for a reactive compound and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (MsF)

-

Anhydrous organic solvent of interest (e.g., DMSO, DMF, acetonitrile, THF, dichloromethane)

-

Glass vials with PTFE-lined screw caps

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath or block

-

Analytical balance (accurate to ±0.1 mg)

-

Gas-tight syringe

-

Inert gas (e.g., nitrogen or argon)

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane, such as PTFE)

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC-MS, or NMR spectroscopy)

Methodology:

-

Preparation of Saturated Solution: a. Add a measured volume (e.g., 1.0 mL) of the anhydrous organic solvent to a clean, dry glass vial containing a magnetic stir bar. b. Place the vial in a temperature-controlled bath and allow it to equilibrate to the desired temperature (e.g., 25 °C). c. Under an inert atmosphere, carefully add small, known volumes of this compound to the solvent using a gas-tight syringe. d. After each addition, cap the vial tightly and stir the mixture vigorously for a set period (e.g., 30 minutes) to facilitate dissolution. e. Continue adding MsF until a persistent, undissolved phase (e.g., a second liquid layer or turbidity) is observed, indicating that the solution is saturated.

-

Equilibration: a. Once saturation is reached, allow the mixture to stir at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved MsF is established.

-

Sample Preparation and Analysis: a. After equilibration, cease stirring and allow the undissolved MsF to settle. b. Carefully draw a known volume of the supernatant (the saturated solution) using a clean, dry syringe. c. Immediately filter the aliquot through a syringe filter to remove any suspended microdroplets of undissolved MsF. d. Accurately dilute the filtered aliquot with a known volume of the same anhydrous solvent to a concentration suitable for analysis. e. Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS, HPLC-MS, or NMR with an internal standard) to determine the concentration of MsF.

-

Data Reporting: a. Calculate the solubility of this compound in the solvent based on the determined concentration and the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound is a well-characterized irreversible inhibitor of acetylcholinesterase (AChE).[1][10] Its inhibitory activity is central to its potential therapeutic applications. The mechanism involves the covalent modification of a catalytically essential serine residue within the active site of the enzyme.

The workflow for this inhibitory action can be visualized as a direct interaction leading to the formation of a stable, inactive enzyme complex.

Caption: Covalent Inhibition of AChE by MsF.

The sulfonyl fluoride moiety of MsF acts as an electrophilic trap for the nucleophilic hydroxyl group of the serine residue in the AChE active site.[11][12] This reaction results in the formation of a stable sulfonyl-enzyme adduct, rendering the enzyme catalytically inactive.[1] The irreversible nature of this inhibition means that the recovery of enzyme activity requires the de novo synthesis of the protein.

Conclusion

While quantitative data on the solubility of this compound in many organic solvents remains to be fully elucidated, its chemical reactivity and documented use in synthesis provide valuable qualitative insights. Its presumed solubility in common polar aprotic solvents facilitates its application as a potent enzyme inhibitor and a versatile reagent in organic chemistry. The provided experimental protocol offers a robust framework for researchers to determine its solubility in specific solvents of interest, enabling the optimization of reaction conditions and formulation development. The understanding of its mechanism of action as an irreversible acetylcholinesterase inhibitor continues to drive its investigation in the field of drug development.

References

- 1. Acetylcholinesterase Inhibitors | Encyclopedia MDPI [encyclopedia.pub]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, an acetylcholinesterase inhibitor, attenuates simple learning and memory deficits in ischemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CH3FO2S | CID 11207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101747237A - Method for preparing this compound CH3SO2F by methylsufonyl chloride CH3SO2Cl - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimethylformamide (DMF) | Eastman [eastman.com]

- 10. Improving Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer’s Disease: Are Irreversible Inhibitors the Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Disentangling the formation, mechanism, and evolvement of the covalent this compound acetylcholinesterase adduct: Insights into an aged‐like inactive complex susceptible to reactivation by a combination of nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Sulfonyl Fluoride Group: A Privileged Electrophile for Chemical Biology and Drug Discovery

An In-depth Technical Guide

December 2025

Introduction

The sulfonyl fluoride (SO₂F) moiety has emerged as a "privileged" electrophilic warhead in the fields of chemical biology and drug discovery.[1][2][3] Its unique balance of stability and reactivity makes it an invaluable tool for covalently modifying proteins, enabling the study of protein function, the identification of new drug targets, and the development of potent and selective covalent inhibitors.[4][5][6] This technical guide provides a comprehensive overview of the chemical reactivity of the sulfonyl fluoride group, tailored for researchers, scientists, and drug development professionals. It delves into the group's reactivity with biological nucleophiles, its stability, and the methodologies for its synthesis and application in experimental workflows.

Core Concepts: Stability and Reactivity

The utility of the sulfonyl fluoride group lies in its "Goldilocks" nature: it is stable enough to be biocompatible and avoid off-target reactions, yet reactive enough to form covalent bonds with specific amino acid residues within a protein's binding site.[4][7]

Aqueous Stability

Compared to their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit significantly greater stability in aqueous environments.[8] This hydrolytic stability is crucial for their application in biological systems, as it minimizes the deactivation of the probe or inhibitor before it reaches its intended target.[4][9] However, the stability is not absolute and can be influenced by the electronic properties of the molecule and the pH of the solution.[10]

Reactivity with Nucleophilic Amino Acid Residues

The sulfonyl fluoride group is a versatile electrophile that can react with a range of nucleophilic amino acid side chains, a characteristic that expands its utility beyond the commonly targeted cysteine residue.[4][11] The primary targets for sulfonyl fluorides include serine, threonine, lysine, tyrosine, and histidine.[3][11][12] The reactivity towards these residues is highly context-dependent, influenced by the local microenvironment within the protein, such as the pKa of the nucleophile and the presence of nearby activating residues.[12]

While sulfonyl fluorides can react with cysteine, the resulting thioester adduct is often unstable, limiting its utility for durable covalent inhibition of this particular amino acid.[1][2][13] In contrast, the sulfonamide (from lysine), sulfonate ester (from serine, threonine, or tyrosine), and sulfonyl imidazole (from histidine) adducts are generally stable.[2][13]

Quantitative Data on Reactivity and Stability

The following tables summarize key quantitative data on the hydrolysis and reactivity of representative sulfonyl fluorides with N-acetylated amino acids, providing a basis for comparing the intrinsic reactivity of different sulfonyl fluoride-containing compounds. The data is adapted from a comprehensive study by Grimster and colleagues.[8]

Table 1: Hydrolysis Rate Constants of Representative Sulfonyl Fluorides

| Compound | Structure | Class | k_hyd (x 10⁻⁵ s⁻¹)[8] |

| 4-Carboxybenzenesulfonyl fluoride | HOOC-C₆H₄-SO₂F | Aryl Sulfonyl Fluoride | 1.80 |

| Benzenesulfonyl fluoride | C₆H₅-SO₂F | Aryl Sulfonyl Fluoride | 0.90 |

| 4-Methoxybenzenesulfonyl fluoride | CH₃O-C₆H₄-SO₂F | Aryl Sulfonyl Fluoride | 0.45 |

| Methanesulfonyl fluoride | CH₃-SO₂F | Alkyl Sulfonyl Fluoride | 0.10 |

Table 2: Second-Order Rate Constants for the Reaction of Sulfonyl Fluorides with N-α-Acetyl-L-lysine

| Compound | Structure | Class | k_lys (M⁻¹ s⁻¹)[8] |

| 4-Carboxybenzenesulfonyl fluoride | HOOC-C₆H₄-SO₂F | Aryl Sulfonyl Fluoride | 0.25 |

| Benzenesulfonyl fluoride | C₆H₅-SO₂F | Aryl Sulfonyl Fluoride | 0.12 |

| 4-Methoxybenzenesulfonyl fluoride | CH₃O-C₆H₄-SO₂F | Aryl Sulfonyl Fluoride | 0.06 |

| This compound | CH₃-SO₂F | Alkyl Sulfonyl Fluoride | 0.01 |

Table 3: Second-Order Rate Constants for the Reaction of Sulfonyl Fluorides with N-Acetyl-L-tyrosine

| Compound | Structure | Class | k_tyr (M⁻¹ s⁻¹)[8] |

| 4-Carboxybenzenesulfonyl fluoride | HOOC-C₆H₄-SO₂F | Aryl Sulfonyl Fluoride | 0.18 |

| Benzenesulfonyl fluoride | C₆H₅-SO₂F | Aryl Sulfonyl Fluoride | 0.09 |

| 4-Methoxybenzenesulfonyl fluoride | CH₃O-C₆H₄-SO₂F | Aryl Sulfonyl Fluoride | 0.04 |

| This compound | CH₃-SO₂F | Alkyl Sulfonyl Fluoride | 0.005 |

Experimental Protocols

Synthesis of Aryl Sulfonyl Fluorides from Aryl Halides

This one-pot, two-step procedure is a common method for the synthesis of aryl sulfonyl fluorides.[14][15][16]

Materials:

-

Aryl bromide or iodide

-

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

-

PdCl₂(AmPhos)₂ (catalyst)

-

Triethylamine (Et₃N)

-

Isopropyl alcohol (iPrOH)

-

N-Fluorobenzenesulfonimide (NFSI)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), DABSO (1.5 eq), PdCl₂(AmPhos)₂ (0.05 eq), and Et₃N (3.0 eq).

-

Add iPrOH as the solvent.

-

Heat the reaction mixture at 75 °C for 16-24 hours under an inert atmosphere.

-

Cool the reaction mixture to room temperature.

-

Add NFSI (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 3 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired aryl sulfonyl fluoride.

Covalent Modification of a Protein with a Sulfonyl Fluoride Probe

This protocol provides a general procedure for labeling a target protein with a sulfonyl fluoride probe.

Materials:

-

Purified target protein in a suitable buffer (e.g., PBS, HEPES)

-

Sulfonyl fluoride probe stock solution in a compatible organic solvent (e.g., DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Dilute the target protein to the desired concentration in the reaction buffer.

-

Add the sulfonyl fluoride probe from the stock solution to the protein solution to achieve the desired final probe concentration. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

-

Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37 °C) for a defined period. The incubation time will depend on the reactivity of the probe and the protein.

-

Quench the reaction by adding the quenching solution to consume any unreacted probe.

-

Analyze the protein modification by methods such as SDS-PAGE, mass spectrometry, or Western blot.

SuFEx Click Chemistry

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, introduced by Sharpless and coworkers, is a next-generation click chemistry that utilizes the reliable and selective reactivity of the S-F bond.[7] This reaction allows for the efficient formation of covalent linkages between a sulfonyl fluoride and a nucleophile, typically an alcohol or an amine, often under mild, metal-free conditions.[17][18][19] The resulting sulfonates and sulfonamides are highly stable.[2]

General Protocol for SuFEx Reaction

Materials:

-

Sulfonyl fluoride derivative

-

Alcohol or amine nucleophile

-

A suitable base catalyst (e.g., triethylamine, Barton's base)

-

An appropriate solvent (e.g., THF, acetonitrile)

Procedure:

-

Dissolve the sulfonyl fluoride derivative and the nucleophile in the chosen solvent.

-

Add the base catalyst to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, work up the reaction mixture by washing with water and extracting the product into an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.

Visualizations of Workflows and Pathways

Chemoproteomics Workflow using Sulfonyl Fluoride Probes

The following diagram illustrates a typical workflow for identifying the protein targets of a sulfonyl fluoride probe using a chemoproteomics approach.[20][21][22]

Caption: Chemoproteomics workflow for target identification.

Probing a Kinase Signaling Pathway

This diagram depicts the use of a sulfonyl fluoride-based covalent inhibitor to target a kinase in a signaling cascade, thereby blocking downstream signaling.[23][24][25]

Caption: Inhibition of a kinase signaling pathway.

Conclusion

The sulfonyl fluoride group has firmly established itself as a powerful and versatile tool in the arsenal of chemists and biologists. Its unique reactivity profile, allowing for the covalent targeting of multiple amino acid residues under physiological conditions, combined with its inherent stability, makes it an ideal electrophilic warhead for the design of chemical probes and covalent inhibitors.[1][3] The continued development of novel synthetic methodologies and a deeper understanding of the factors governing its reactivity will undoubtedly lead to even broader applications in the exploration of the proteome and the development of next-generation therapeutics.

References

- 1. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. benchchem.com [benchchem.com]

- 9. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sulfonyl Fluorides - Enamine [enamine.net]

- 12. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 16. researchgate.net [researchgate.net]

- 17. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]

- 18. thieme-connect.com [thieme-connect.com]

- 19. Accelerated SuFEx Click Chemistry For Modular Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. escholarship.org [escholarship.org]

- 25. researchgate.net [researchgate.net]

Methanesulfonyl Fluoride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonyl fluoride (MSF) is a small organosulfonate compound recognized for its potent and irreversible inhibition of serine hydrolases, most notably acetylcholinesterase (AChE).[1][2] Its high selectivity for the central nervous system (CNS) has positioned it as a significant tool in neuroscience research and a candidate for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease.[2][3][4] Unlike many reversible inhibitors, MSF's mechanism involves the formation of a stable, covalent bond with its target enzymes, leading to long-lasting inactivation that is only overcome by de novo protein synthesis.[1] This guide provides an in-depth examination of MSF's core mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Covalent Inactivation of Serine Hydrolases

The primary mechanism of action for MSF is the irreversible covalent modification of the active site serine residue within serine hydrolases.[5][6] This class of enzymes, which includes proteases, lipases, and esterases like AChE, utilizes a catalytic triad (typically Serine-Histidine-Aspartate) to hydrolyze substrates.[7]

The process of inhibition unfolds as follows:

-

Nucleophilic Attack: The hyper-reactive serine hydroxyl group in the enzyme's active site performs a nucleophilic attack on the sulfur atom of the this compound molecule.[5][8]

-

Fluoride Displacement: This attack leads to the displacement of the fluoride ion, a good leaving group.

-

Covalent Adduct Formation: A stable, covalent methanesulfonyl-enzyme adduct is formed, effectively rendering the enzyme non-functional.[5] This process is also referred to as sulfonylation.

This covalent linkage is exceptionally stable, making the inhibition essentially irreversible.[1] The resulting methylsulfonylated serine is isosteric with the "aged" form of organophosphate-inhibited cholinesterases, which are also resistant to reactivation.[5]

Figure 1. Covalent inhibition of a serine hydrolase by MSF.

Primary Target: Acetylcholinesterase (AChE)

MSF is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[1][2] By irreversibly inhibiting AChE, MSF leads to an accumulation of ACh in the synaptic cleft, thereby potentiating cholinergic neurotransmission.[9] This action forms the basis of its therapeutic potential for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[3][10]

The sustained inhibition of AChE in the CNS helps to restore acetylcholine levels, which can improve cognitive functions like memory and learning.[9][11] Due to differences in the rate of de novo enzyme synthesis between tissues, MSF demonstrates a high degree of CNS selectivity. AChE recovery in the brain is significantly slower than in peripheral tissues, allowing for high levels of brain AChE inhibition with minimal peripheral side effects.[1][10]

Figure 2. Signaling pathway of AChE inhibition by MSF.

Quantitative Data Summary

The inhibitory potency of MSF is quantified by parameters such as the percentage of enzyme inhibition at given concentrations. The data below is collated from studies in various models.

| Parameter | Enzyme/System | Species/Model | Value | Reference |

| AChE Inhibition | Hippocampus | Rat | ~45% (at 1 mg/kg) | [3] |

| Hippocampus | Rat | ~80% (at 2 mg/kg) | [3] | |

| Brain (general) | Rat | ~90% (chronic dosing) | [4] | |

| AChE Recovery (t½) | Cortex | Monkey | ~12 days | [11] |

| CSF | Monkey | 2.4 days | [11] | |

| Effect on ACh Efflux | Hippocampus | Rat | Dose-dependent increase (1 & 2 mg/kg) | [3] |

| Erythrocyte AChE Inhibition | Human | Clinical Trial | 33% (3.6 mg dose over 2 wks) | [10] |

| Human | Clinical Trial | 46% (7.2 mg dose over 2 wks) | [10] | |

| Human | Clinical Trial | 62% (10.8 mg dose over 2 wks) | [10] |

Experimental Protocols

Protocol 1: Determination of AChE Activity (Ellman's Assay)

This colorimetric assay is the standard method for measuring AChE activity and its inhibition.[12][13][14]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity.

Methodology:

-

Tissue Preparation: Euthanize the animal and dissect the brain region of interest (e.g., hippocampus). Homogenize the tissue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4). Centrifuge the homogenate to pellet debris and collect the supernatant containing the enzyme.[14]

-

Reagent Preparation:

-

DTNB Solution: Prepare a stock solution of DTNB in the assay buffer.

-

ATCI Solution: Prepare a stock solution of acetylthiocholine iodide (substrate) in deionized water.[15]

-

Inhibitor Solution: Prepare stock solutions of MSF at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the brain homogenate (supernatant).

-

For inhibition studies, pre-incubate the homogenate with varying concentrations of MSF (or vehicle control) for a defined period (e.g., 30 minutes) at room temperature.[5][12]

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI substrate solution.[14]

-

-

Data Acquisition: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-30 minutes) using a microplate reader.[12][13]

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percent inhibition for each MSF concentration relative to the vehicle control.[13]

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.[15]

-

Figure 3. Experimental workflow for an AChE inhibition assay.

Protocol 2: Identification of MSF Adduction Sites by Mass Spectrometry

Activity-Based Protein Profiling (ABPP) coupled with mass spectrometry is a powerful technique to identify the specific protein targets of covalent inhibitors like MSF and to map the precise site of modification.[16][17][18]

Principle: This "bottom-up" proteomics approach involves treating a complex protein sample (e.g., cell lysate) with the inhibitor, digesting the proteins into peptides, and then using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify peptides that have been modified by the inhibitor. The mass of the MSF adduct (CH₃SO₂-) adds a specific mass shift to the modified peptide, which can be detected by the mass spectrometer.

Methodology:

-

Protein Labeling: Incubate the proteome (e.g., mouse brain lysate) with MSF under controlled conditions. A control sample without MSF is run in parallel.[17]

-

Protein Digestion: Denature the proteins and digest them into smaller peptides using a protease like trypsin. Trypsin cleaves specifically after lysine and arginine residues.[16]

-

LC-MS/MS Analysis:

-

Separate the complex peptide mixture using liquid chromatography (LC).

-

Eluted peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

-

The mass spectrometer performs a full MS scan to measure the mass-to-charge ratio (m/z) of the intact peptides.

-

The instrument then selects precursor ions (including potential MSF-adducted peptides) for fragmentation (MS/MS).[16]

-

-

Data Analysis:

-

Use specialized software to search the acquired MS/MS spectra against a protein sequence database.[16][19]

-

The search parameters must include a "variable modification" corresponding to the mass of the methanesulfonyl group (+80.96 Da) on potential nucleophilic residues (primarily serine, but also potentially tyrosine, lysine, or threonine).[20][21]

-

The software matches the experimental fragmentation pattern to theoretical patterns to identify the peptide sequence and pinpoint the exact amino acid residue that was covalently modified by MSF.[21]

-

Figure 4. Workflow for identifying MSF adduction sites via LC-MS/MS.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CH3FO2S | CID 11207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of a CNS-Sensitive Anticholinesterase Methane Sulfonyl Fluoride on Hippocampal Acetylcholine Release in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an acetylcholinesterase inhibitor, attenuates simple learning and memory deficits in ischemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disentangling the formation, mechanism, and evolvement of the covalent this compound acetylcholinesterase adduct: Insights into an aged‐like inactive complex susceptible to reactivation by a combination of nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PMSF - Wikipedia [en.wikipedia.org]

- 7. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. memoryscience.org [memoryscience.org]

- 10. A randomized phase I study of this compound, an irreversible cholinesterase inhibitor, for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholinesterase Inhibitor Therapy in Alzheimer’s: The limits and tolerability of Irreversible CNS-selective Acetylcholinesterase Inhibition in Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative biophysical characterization: A screening tool for acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 16. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to SuFEx Chemistry and Methanesulfonyl Fluoride as a Versatile Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry, has rapidly emerged as a powerful tool in chemical biology and drug discovery. Its unique combination of stability and tunable reactivity has enabled the development of novel covalent probes and inhibitors. This guide provides a comprehensive technical overview of SuFEx chemistry, with a particular focus on methanesulfonyl fluoride (MSF) as a versatile and readily accessible chemical probe. We will delve into the core principles of SuFEx, the reactivity of sulfonyl fluorides with biological nucleophiles, and detailed experimental protocols for their application in target identification and validation. This document aims to equip researchers with the foundational knowledge and practical methodologies to leverage SuFEx chemistry and this compound in their research endeavors.

The Core Principles of Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Introduced by K. Barry Sharpless and coworkers in 2014, SuFEx chemistry is a set of modular, highly efficient, and reliable reactions centered around the sulfur(VI) fluoride hub.[1] The S(VI)-F bond is characterized by its remarkable stability under a wide range of conditions, including in aqueous environments, yet it can be selectively activated to react with nucleophiles.[1]

Key Advantages of SuFEx Chemistry:

-

High Stability and Biocompatibility: Sulfonyl fluorides are generally stable to hydrolysis and a variety of reaction conditions, making them suitable for applications in complex biological systems.

-

Tunable Reactivity: The reactivity of the S(VI)-F bond can be modulated by the electronic properties of the substituent attached to the sulfur atom, allowing for the design of probes with varying degrees of reactivity.

-

Broad Nucleophile Scope: Unlike traditional covalent modifiers that primarily target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine. This expands the "druggable" proteome.

-

"Click" Characteristics: SuFEx reactions are generally high-yielding, produce minimal byproducts, and can be performed under mild conditions, embodying the key principles of click chemistry.

This compound (MSF) as a Chemical Probe

This compound (CH₃SO₂F) is one of the simplest and most fundamental sulfonyl fluoride reagents. Its small size and well-defined reactivity make it an excellent tool for probing protein function and identifying novel therapeutic targets.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CH₃FO₂S | [2] |

| Molecular Weight | 98.09 g/mol | [2] |

| Appearance | Colorless to yellowish liquid | [2] |

| Boiling Point | 123-124 °C | [2] |

| Density | 1.427 g/mL | [2] |

| Solubility in Water | Reacts | [2] |

Reactivity and Mechanism of Action

This compound acts as an electrophilic probe that covalently modifies nucleophilic residues in proteins. The reaction proceeds via a nucleophilic attack on the sulfur atom by an amino acid side chain, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-protein adduct. This irreversible modification allows for the durable labeling and inhibition of target proteins.

Quantitative Data on Sulfonyl Fluoride Reactivity

The reactivity of sulfonyl fluorides is a critical parameter for their application as chemical probes. The following tables provide a compilation of quantitative data on the inhibition constants and kinetic parameters for this compound and other representative sulfonyl fluorides.

Table 1: Inhibition of Acetylcholinesterase (AChE) by this compound (MSF)

| Parameter | Value | Conditions | Reference |

| Erythrocyte AChE Inhibition | 33% | 3.6 mg MSF, three times a week for 2 weeks (in vivo) | [1] |

| Erythrocyte AChE Inhibition | 46% | 7.2 mg MSF, three times a week for 2 weeks (in vivo) | [1] |

| Erythrocyte AChE Inhibition | 62% | 10.8 mg MSF, three times a week for 2 weeks (in vivo) | [1] |

| Second-order rate constant (k) | 3.1 M⁻¹s⁻¹ | TcAChE, free enzyme | [3] |

| Second-order rate constant (k) | 2.1 M⁻¹s⁻¹ | TcAChE, enzyme-substrate complex | [3] |

Table 2: Comparative Reactivity of Various Sulfonyl Fluorides

| Compound | Target Enzyme | IC₅₀ / kᵢₙₐ꜀ₜ/Kᵢ | Amino Acid Target | Reference |

| This compound (MSF) | Acetylcholinesterase | - | Serine | [2][4] |

| Phenylmethylsulfonyl fluoride (PMSF) | Chymotrypsin | ~µM range | Serine | [5] |

| 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) | Trypsin, Chymotrypsin, Thrombin | µM range | Serine | [6] |

| Substituted Taurine Sulfonyl Fluorides | Chymotrypsin | up to 22 µM | Serine | [7] |

| para-amide sulfonyl fluoride | Recombinant CDK2 | kobs ~0.8 x 10⁻³ s⁻¹ | Lysine | [8] |

| 3-carboxybenzenesulfonyl fluoride | - | t½ (hydrolysis) = 11.2 h | - | [9] |

Note: Direct comparison of IC₅₀ and kinetic values should be done with caution as experimental conditions can vary significantly between studies.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and other sulfonyl fluoride probes.

Protocol for In Vitro Protein Labeling with this compound

This protocol describes a general procedure for labeling a purified protein with this compound to confirm covalent modification.

Materials:

-

Purified target protein

-

This compound (MSF)

-

Anhydrous DMSO

-

Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.8)

-

Quenching solution (e.g., 1 M 2-mercaptoethanol)

-

SDS-PAGE apparatus and reagents

-

Mass spectrometer (e.g., LC-MS)

Procedure:

-

Preparation of Reagents:

-

Prepare a 100 mM stock solution of MSF in anhydrous DMSO. Store at -20°C in small aliquots.

-

Prepare the reaction buffer and quenching solution.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, dilute the purified target protein in the reaction buffer to a final concentration of 10 µM.

-

Add the MSF stock solution to the protein solution to a final concentration of 100 µM. Ensure the final DMSO concentration is below 5%.

-

Incubate the reaction mixture at room temperature for 1 hour.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 10 mM to consume excess MSF.

-

-

Analysis of Labeling:

-

SDS-PAGE: Analyze the reaction mixture by SDS-PAGE. A slight increase in the molecular weight of the labeled protein may be observable.

-

Mass Spectrometry: Analyze the reaction mixture by LC-MS to confirm the covalent adduction of the methanesulfonyl group (mass shift of +81.97 Da) and to identify the modified amino acid residue(s) through peptide mapping and tandem mass spectrometry.

-

Protocol for Competitive Activity-Based Protein Profiling (ABPP) with this compound

This protocol outlines a workflow to identify the cellular targets of untagged this compound by competing its binding against a broad-spectrum, tagged sulfonyl fluoride probe.

Materials:

-

Cell lysate (1-5 mg/mL in PBS)

-

This compound (MSF)

-

Tagged sulfonyl fluoride probe (e.g., alkyne-functionalized sulfonyl fluoride)

-

Biotin-Azide tag

-

Click chemistry reagents (Copper (II) sulfate, TBTA, TCEP)

-

Streptavidin-agarose beads

-

Reagents for protein digestion (Urea, DTT, Iodoacetamide, Trypsin)

-

LC-MS/MS system

Procedure:

-

Competitive Labeling:

-

Pre-incubate the cell lysate with varying concentrations of MSF (or a vehicle control) for 30 minutes at room temperature.

-

Add the alkyne-functionalized sulfonyl fluoride probe at a fixed concentration (e.g., 10 µM) and incubate for an additional 1 hour.

-

-

Click Chemistry:

-

To the labeled lysate, add Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM). Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.

-

-

Protein Enrichment:

-

Precipitate the proteins using cold acetone.

-

Resuspend the protein pellet in a buffer containing SDS.

-

Add streptavidin-agarose beads to the lysate and incubate to enrich for biotin-tagged proteins.

-

-

On-Bead Digestion:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Resuspend the beads in a buffer containing urea, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Collect the supernatant containing the digested peptides.

-

Analyze the peptides by LC-MS/MS.

-

-

Data Analysis:

-

Identify the proteins that were labeled by the tagged probe.

-

Quantify the relative abundance of each identified protein in the MSF-treated samples compared to the vehicle control. Proteins that show a dose-dependent decrease in labeling by the tagged probe are considered targets of this compound.

-

Visualizing the Impact of Covalent Probes on Signaling Pathways

Sulfonyl fluoride probes are valuable tools for dissecting signaling pathways, particularly those involving kinases. By covalently modifying a kinase, a probe can irreversibly block its activity and allow for the study of downstream signaling events.

The EGFR Signaling Pathway and Covalent Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[10] Covalent inhibitors targeting a cysteine residue in the ATP-binding site of EGFR have been developed as cancer therapeutics. A sulfonyl fluoride probe could similarly be designed to target a nucleophilic residue in the kinase domain, leading to irreversible inhibition of the downstream signaling cascade.

References

- 1. A randomized phase I study of this compound, an irreversible cholinesterase inhibitor, for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Disentangling the formation, mechanism, and evolvement of the covalent this compound acetylcholinesterase adduct: Insights into an aged‐like inactive complex susceptible to reactivation by a combination of nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inactivation of acetylcholinesterase in the presence of substrates and reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ClinPGx [clinpgx.org]

Spectroscopic Data for Methanesulfonyl Fluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methanesulfonyl fluoride (CH₃SO₂F), a compound of interest in chemical synthesis and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of this compound by providing information about the chemical environment of its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Data Summary

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | Data not available in searched resources | Quartet (quart) | Data not available |

| ¹³C | 52.8 - 65.7[1] | Doublet of quartets (dq) | Data not available |

| ¹⁹F | Data not available in searched resources | Quartet (quart) | Data not available |

Note on Predicted Multiplicities:

-

The ¹H NMR spectrum is predicted to show a quartet for the methyl protons due to coupling with the adjacent fluorine atom.

-

The ¹³C NMR spectrum of the methyl carbon is expected to be a doublet of quartets due to coupling with the directly attached fluorine atom and the three protons.

-

The ¹⁹F NMR spectrum is anticipated to be a quartet resulting from coupling with the three methyl protons.

Experimental Protocol - NMR Spectroscopy

A general protocol for obtaining NMR spectra of a small molecule like this compound is as follows:

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup:

-

Place the NMR tube containing the sample into the spectrometer's probe.

-